5-(Chloromethyl)-4-methyl-1,3-thiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-4-5(2-6)8-3-7-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNYCFHHMAVVQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276818 | |
| Record name | 5-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10014-52-5 | |
| Record name | 5-(chloromethyl)-4-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 5 Chloromethyl 4 Methyl 1,3 Thiazole
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chlorine atom in the 5-(chloromethyl) group is attached to a carbon adjacent to the thiazole (B1198619) ring, making it analogous to a benzylic or allylic halide. This position is highly activated towards nucleophilic substitution, primarily proceeding through an SN2 mechanism. The thiazole ring stabilizes the transition state of the reaction, facilitating the displacement of the chloride ion.
The electrophilic nature of the methylene (B1212753) carbon in the chloromethyl group allows for facile reaction with a wide array of nucleophiles. This high reactivity is a cornerstone of its utility as a synthetic building block.
Amines : 5-(Chloromethyl)-4-methyl-1,3-thiazole readily reacts with primary and secondary amines to form the corresponding 5-(aminomethyl) derivatives. This reaction is a critical step in the synthesis of several complex molecules, including pharmaceuticals. For instance, a crucial step in the industrial synthesis of Ritonavir involves the coupling of a complex amine with a derivative of this compound. google.comchemicalbook.com
Thiols : Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with this compound to yield thioethers. In a reaction with a similar substrate, 2-amino-4-chloromethylthiazole, thiophenol displaces the chloride in the presence of sodium ethoxide to form the corresponding arylthiomethyl thiazole. asianpubs.org This demonstrates the susceptibility of the chloromethyl group to attack by sulfur nucleophiles.
Alkoxides : Alkoxide ions, such as methoxide (B1231860) or ethoxide, can displace the chloride to form 5-(alkoxymethyl)-4-methyl-1,3-thiazoles. These reactions are typically carried out in the corresponding alcohol as the solvent. The reaction of the analogous compound 5-(chloromethyl)furfural with methanol (B129727) to produce 5-(methoxymethyl)furfural showcases this type of nucleophilic substitution. cetjournal.itcetjournal.it
| Nucleophile Class | Example Nucleophile | Reaction Product Type | Significance |
|---|---|---|---|
| Amines | Primary/Secondary Amines | 5-(Aminomethyl)-4-methyl-1,3-thiazole | Key step in pharmaceutical synthesis (e.g., Ritonavir) google.comchemicalbook.com |
| Thiols | Thiophenol / Thiolates | 5-(Thioether)-4-methyl-1,3-thiazole | Formation of C-S bonds for various applications asianpubs.org |
| Alkoxides | Sodium Ethoxide / Methanol | 5-(Alkoxymethyl)-4-methyl-1,3-thiazole | Synthesis of ether-linked thiazole derivatives cetjournal.itcetjournal.it |
The displacement of the chloride from this compound predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com
Kinetics : As a typical SN2 reaction, the rate is dependent on the concentration of both the thiazole substrate and the nucleophile, exhibiting second-order kinetics. Kinetic studies on the analogous nucleophilic substitution of 5-(chloromethyl)furfural confirm this behavior. cetjournal.itcetjournal.it The reaction proceeds through a single, concerted transition state where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com The rate of reaction is sensitive to steric hindrance at the reaction center and the strength of the nucleophile.
Thermodynamics : Nucleophilic substitution at the chloromethyl group is generally a thermodynamically favorable process. The reaction is typically exothermic, driven by the formation of a stronger carbon-nucleophile bond compared to the relatively weak carbon-chlorine bond being broken. The departure of the chloride ion, a stable anion, further contributes to the favorable energetics of the reaction.
The reactivity of the chloromethyl group can be modulated by the presence of other substituents on the thiazole ring. These substituents can exert electronic effects that influence the electrophilicity of the methylene carbon undergoing attack.
Existing Substituents : The 4-methyl group on the ring is a weak electron-donating group. Through inductive effects, it slightly increases the electron density of the thiazole ring. However, its impact on the SN2 reactivity of the adjacent C5-chloromethyl group is generally considered minor compared to factors like the primary nature of the substrate and the excellent leaving group ability of chloride.
Hypothetical Substituents : The introduction of additional groups, particularly at the C2 position, would have a more pronounced effect.
An electron-withdrawing group (e.g., a nitro or cyano group) at the C2 position would inductively pull electron density away from the ring and, by extension, from the C5-methylene carbon. This would increase the carbon's partial positive charge, making it more electrophilic and thus accelerating the rate of nucleophilic attack.
An electron-donating group (e.g., an amino or methoxy (B1213986) group) at the C2 position would push electron density into the ring. This would slightly decrease the electrophilicity of the methylene carbon, potentially leading to a modest decrease in the SN2 reaction rate.
Reactions Involving the Thiazole Ring
While the chloromethyl group is the most reactive site for many transformations, the thiazole ring itself can participate in characteristic aromatic reactions, although its reactivity is influenced by the existing substituents.
The thiazole ring is considered an electron-deficient aromatic system, making it less reactive towards electrophilic aromatic substitution than benzene. ias.ac.in The inherent reactivity order for electrophilic attack on an unsubstituted thiazole is C5 > C4 > C2. ias.ac.in
In this compound, the most reactive C5 position is already occupied. The remaining positions are C2 and the fully substituted C4. The methyl group at C4 is an activating, ortho-, para-director, while the chloromethyl group at C5 is weakly deactivating due to the inductive effect of the chlorine atom. Considering these factors, electrophilic attack is directed to the C2 position. This is supported by studies on similarly substituted thiazoles; for example, 4,5-dimethylthiazole (B1345194) undergoes nitration at the C2 position. ias.ac.inias.ac.in Therefore, reactions such as nitration, sulfonation, or halogenation would be expected to yield the 2-substituted product, likely requiring forcing conditions due to the ring's inherent low reactivity. udayton.edu
The heteroatoms within the thiazole ring can be targeted by oxidizing agents. nih.gov
N-Oxidation : The lone pair of electrons on the ring's nitrogen atom can be oxidized to form an aromatic thiazole N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA).
S-Oxidation : Oxidation can also occur at the sulfur atom. This reaction is more complex as it disrupts the aromaticity of the ring. Milder oxidation can lead to the formation of a thiazole S-oxide (a sulfoxide), while stronger conditions can produce the corresponding S,S-dioxide (a sulfone). These oxidized sulfur species are generally non-aromatic and can be unstable. nih.gov
While specific studies on the ring oxidation of this compound are not prevalent, these general pathways are considered plausible. The choice of oxidant and reaction conditions would be critical in determining the outcome, as oxidation of the chloromethyl or methyl substituents could also occur. mdpi.comgoogle.com
Reduction Transformations of the Thiazole Ring and Side Chains
The reduction of this compound can proceed via two main pathways: modification of the chloromethyl side chain or cleavage of the thiazole ring. The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.
The thiazole ring itself is generally resistant to many reducing agents. ias.ac.in However, it is susceptible to desulfurization when treated with Raney nickel, a reagent known for its ability to cleave carbon-sulfur bonds. ias.ac.inorganicreactions.orgwikipedia.org This process involves the hydrogenolysis of the C-S bonds within the thiazole ring, leading to the formation of an acyclic amine. The mechanism of Raney nickel desulfurization is complex and is thought to involve the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bonds. youtube.com While specific studies on this compound are not extensively detailed in the literature, the general reactivity of thiazoles with Raney nickel suggests a similar degradation of the heterocyclic core. ias.ac.in
The chloromethyl side chain offers a more readily accessible site for reduction. Standard hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for the reduction of carbonyl compounds and are generally not reactive enough to reduce alkyl halides. orientjchem.orgreddit.com However, the reactivity of NaBH₄ can be enhanced by the addition of activating agents. For instance, the NaBH₄/(NH₄)₂SO₄ system has been shown to be effective for the reduction of various carbonyl compounds. orientjchem.org While direct application to the reduction of the chloromethyl group in this compound is not documented, such modified hydride systems could potentially be employed for this transformation.
Catalytic hydrogenation is another important method for the reduction of functional groups. Catalysts like palladium on carbon (Pd/C) are commonly used for the hydrogenation of various unsaturated bonds and can also be employed for the hydrogenolysis of carbon-halogen bonds. The chemoselective catalytic hydrogenation of nitriles in the presence of a halogen substituent can be challenging due to potential dehalogenation side reactions. uni.lu This suggests that under certain catalytic hydrogenation conditions, the chloromethyl group in this compound could be reduced to a methyl group.
Table 1: Potential Reduction Transformations of this compound
| Starting Material | Reagent/Catalyst | Potential Product(s) | Transformation Type |
| This compound | Raney Nickel | Acyclic amine derivatives | Ring Desulfurization & Cleavage |
| This compound | Modified NaBH₄ (e.g., with activators) | 4,5-Dimethyl-1,3-thiazole | Side Chain Reduction (Dehalogenation) |
| This compound | H₂ / Pd/C | 4,5-Dimethyl-1,3-thiazole | Side Chain Hydrogenolysis |
Polymerization and Oligomerization Phenomena
The presence of the reactive chloromethyl group makes this compound a potential monomer for polymerization reactions. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, which can be exploited for the synthesis of polymers.
One possible route to polymerization is through polycondensation reactions. If this compound is reacted with a difunctional nucleophile, a polymer chain can be formed. For instance, reaction with a diamine or a diol could lead to the formation of polyamines or polyethers containing the 4-methyl-1,3-thiazole moiety in the polymer backbone.
Mechanistic Studies of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling the reaction outcomes and for the rational design of new synthetic methodologies.
Elucidation of Reaction Intermediates
The key transformations of this compound often involve the generation of reactive intermediates. For instance, in nucleophilic substitution reactions at the chloromethyl group, the reaction can proceed through a concerted Sₙ2 mechanism or a stepwise Sₙ1 mechanism involving a carbocation intermediate. The stability of the potential carbocation at the 5-position of the thiazole ring would be a determining factor for the operative mechanism. The electron-donating nature of the thiazole ring could potentially stabilize such a carbocation.
Computational studies on Sₙ2 reactions of simple alkyl halides have provided detailed insights into the transition state and the potential energy surface of the reaction. sciforum.netmdpi.comresearchgate.netconicet.gov.arconicet.gov.ar These studies often involve the analysis of an initial complex between the nucleophile and the substrate, the transition state, and a final complex of the products. mdpi.comresearchgate.netconicet.gov.arconicet.gov.ar Similar computational approaches could be applied to elucidate the intermediates in reactions of this compound.
Computational Chemistry for Reaction Pathway Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing reaction pathways and understanding the reactivity of organic molecules. researchgate.netresearchgate.netmdpi.commdpi.com DFT calculations can be used to determine the geometries of reactants, transition states, and products, as well as their relative energies. This information allows for the construction of a potential energy surface for a given reaction, providing insights into the reaction mechanism and the factors that control selectivity. mdpi.comresearchgate.netconicet.gov.arconicet.gov.ar
For this compound, DFT studies could be employed to investigate the energetics of different reaction pathways, such as the Sₙ1 versus Sₙ2 mechanism for nucleophilic substitution at the chloromethyl group. Furthermore, computational methods can be used to study the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for predicting its reactivity. mdpi.commdpi.com
Examination of Tautomeric Equilibria in Thiazole Analogues
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. For thiazole analogues of this compound, particularly those with substituents that can participate in proton transfer, the possibility of tautomeric equilibria exists. For example, if the methyl group at the 4-position were replaced with a hydroxyl or an amino group, keto-enol or imine-enamine tautomerism could occur.
Spectroscopic techniques, such as NMR and UV-Vis spectroscopy, are powerful tools for the experimental investigation of tautomeric equilibria. nih.govmdpi.comresearchgate.netrsc.org The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. nih.govmdpi.comresearchgate.netrsc.org For instance, a study on a 1,3,4-thiadiazole (B1197879) derivative showed that the keto form is favored in polar aprotic solvents, while the enol form is favored in non-polar solvents. nih.govmdpi.comresearchgate.net
Computational studies have also been successfully applied to investigate the relative stabilities of different tautomers. researchgate.net DFT calculations can provide accurate predictions of the relative energies of tautomers, helping to rationalize the experimentally observed equilibria. researchgate.net
Design and Synthesis of Functional Derivatives and Analogues of 5 Chloromethyl 4 Methyl 1,3 Thiazole
Systematic Structural Modifications for Enhanced Reactivity and Selectivity
Strategic modifications to the core structure of 5-(chloromethyl)-4-methyl-1,3-thiazole are employed to modulate its chemical behavior. These modifications can enhance its reactivity towards specific targets or improve the selectivity of its reactions.
The C2 position of the thiazole (B1198619) ring is a primary site for structural modification due to its susceptibility to both electrophilic and nucleophilic substitution, depending on the existing substituents. pharmaguideline.com The introduction of various functional groups at this position can significantly influence the electronic properties of the entire molecule.
The Hantzsch thiazole synthesis is a foundational method for creating thiazole derivatives with specific substitution patterns. nih.govmdpi.com This reaction, which involves the condensation of an α-haloketone with a thioamide, allows for the direct installation of diverse groups at the C2 position. nih.gov For instance, electron-donating groups at the C2 position can facilitate electrophilic attack at the C5 position. pharmaguideline.com
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-H arylation at the 2-position of the thiazole ring. researchgate.net This method enables the direct formation of a carbon-carbon bond between the thiazole core and various aryl groups, offering a pathway to 2-arylthiazoles which can be further functionalized. researchgate.net
Table 1: Examples of C2-Substituted Thiazole Synthesis
| Starting Materials | Reaction Type | C2-Substituent | Reference |
|---|---|---|---|
| α-Haloketones + Thioamides | Hantzsch Synthesis | Varies based on thioamide | nih.gov |
| Thiazole + Aryl Iodides | Pd/Cu-catalyzed C-H Arylation | Aryl groups | researchgate.net |
| 2-Amino-(4-chloromethyl)thiazole + Mesyl Chloride | Mesylation | Methylsulphonyl amino | asianpubs.org |
The chloromethyl group at the C5 position is a highly reactive electrophilic site, making it an ideal handle for introducing a wide variety of functional groups through nucleophilic substitution reactions. smolecule.com This versatility allows for the synthesis of derivatives with distinct chemical properties and potential applications.
Hydroxymethyl Derivatives : The conversion of the chloromethyl group to a hydroxymethyl group can be achieved in a two-step process. This involves an initial displacement of the chloride with a formate (B1220265) anion, followed by hydrolysis of the resulting formate ester to yield the 5-(hydroxymethyl)thiazole derivative. semanticscholar.org
Sulfur-Containing Groups : Thioether derivatives are readily synthesized by reacting the chloromethylthiazole with various thiols. For example, the reaction of 2-(methylsulphonyl amino)-4-chloromethyl thiazole with thiophenols in the presence of sodium ethoxide yields the corresponding 4-(arylthio)methyl thiazoles. asianpubs.org
Azide (B81097) Derivatives : The introduction of an azide group, a versatile functional group for "click chemistry" and other transformations, can be accomplished through nucleophilic substitution with an azide salt, such as sodium azide.
These transformations highlight the utility of the chloromethyl moiety as a linchpin for creating a library of functionally diverse thiazole derivatives.
The reactivity of the chloromethyl group is frequently exploited to link the thiazole core to other heterocyclic systems, thereby creating hybrid molecules with potentially novel properties. Piperazine (B1678402) and thiadiazole rings are common additions.
The synthesis of piperazine-based thiazole hybrids often involves the reaction of a chloromethylthiazole derivative with piperazine. Since piperazine has two nucleophilic nitrogen atoms, it can be used to link two thiazole units, forming bis-thiazole structures. arkat-usa.org For instance, 1,1'-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) can be reacted with thiosemicarbazide (B42300) and subsequently with α-haloketones to produce complex piperazine-linked bis-thiazole scaffolds. arkat-usa.org
Similarly, thiadiazole moieties can be incorporated. Bis-thiosemicarbazones containing a piperazine linker can be cyclized with various reagents to form piperazine-based bis(1,3,4-thiadiazole) hybrids. nih.govsemanticscholar.org These synthetic strategies demonstrate the modular approach to constructing complex molecules where the thiazole unit is integrated with other important heterocyclic pharmacophores. nih.gov
Synthesis of Complex Thiazole-Containing Scaffolds
Beyond simple derivatization, this compound and its analogues serve as key intermediates in the construction of more elaborate molecular architectures, including bis-thiazole systems, fused rings, and conjugates with other bioactive molecules.
The construction of molecules containing multiple thiazole rings or fused thiazole systems represents an important area of synthetic chemistry.
Bis-thiazole Systems : These molecules contain two thiazole rings, which can be linked in various ways. A common strategy involves using a bifunctional starting material. For example, 1,4-cyclohexanedione-bis-thiosemicarbazone can be reacted with two equivalents of an α-halocarbonyl compound or a hydrazonoyl chloride to generate symmetrical bis-thiazole derivatives. nih.gov Piperazine-containing linkers are also frequently used to create bis-thiazole structures, as described previously. arkat-usa.org
Fused Thiazole Systems : The fusion of a thiazole ring with other ring systems creates rigid, planar structures with distinct electronic and steric properties. A notable example is the thiazolo[5,4-d]thiazole (B1587360) system, which can be synthesized from the reaction of aromatic aldehydes with dithiooxamide (B146897) in an eco-friendly L-proline–ethylene glycol mixture. mdpi.com Another approach involves the reaction of epoxy-ketones derived from natural products with thiourea (B124793) derivatives in acetic acid to generate fused-thiazole compounds. nih.govresearchgate.net This method has been applied to synthesize novel fused thiazoles from precursors like cholestenone and progesterone. nih.govresearchgate.net
Table 2: Synthesis of Complex Thiazole Scaffolds
| Scaffold Type | Synthetic Precursors | Key Reaction | Reference |
|---|---|---|---|
| Bis-thiazole | 1,4-Cyclohexane-bis-thiosemicarbazone + Hydrazonoyl chlorides | Cyclocondensation | nih.gov |
| Fused Thiazole | Epoxy-ketones + Thiourea derivatives | Acetic acid-mediated cyclization | nih.govresearchgate.net |
| Fused Thiazole | Aromatic aldehydes + Dithiooxamide | L-proline catalyzed condensation | mdpi.com |
To create molecules with enhanced or synergistic biological activities, the thiazole scaffold is often conjugated with other known bioactive moieties. This molecular hybridization strategy aims to combine the pharmacophoric features of different molecular classes into a single compound.
Examples of such conjugates include:
Thiazole-Steroid Hybrids : Fused thiazole derivatives of steroids like ethisterone (B1671409) have been synthesized and shown to be potent growth inhibitors of various cancer cell lines. researchgate.netacs.org
Thiazole-Pyridine Hybrids : The combination of thiazole and pyridine (B92270) rings has led to compounds with significant anti-breast cancer efficacy. nih.gov
Thiazole-Quinoline Conjugates : Phenylthiazole-incorporated quinoline (B57606) derivatives have been developed through the reaction of 2-quinolone thiosemicarbazone derivatives with 2-bromoacetophenones. nih.gov
Thiazole-Coumarin Hybrids : The condensation of 4-bromomethyl coumarin (B35378) with 4,5-dihydrothiazole-2-thiol is a method used to afford coumarin-thiazoline hybrid molecules. nih.gov
These examples underscore a powerful strategy in medicinal chemistry, where the thiazole ring serves as a core structure to be decorated with other biologically relevant fragments to create novel and potent chemical entities. acs.org
Structure-Reactivity Relationship Studies of this compound Analogues
The reactivity of this compound and its analogues is primarily centered on the chloromethyl group at the C5 position. This group is an electrophilic site, susceptible to nucleophilic substitution, which is the cornerstone for the synthesis of a wide array of functional derivatives. The facility of this substitution reaction is significantly modulated by the electronic and steric characteristics of substituents on the thiazole ring.
Impact of Substituent Electronic and Steric Properties
The primary pathway for the derivatization of this compound is a bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile displaces the chloride ion. The rate of this reaction is contingent upon the electrophilicity of the methylene (B1212753) carbon and the stability of the transition state. These factors are, in turn, governed by the electronic and steric nature of substituents elsewhere on the thiazole ring, particularly at the C2 and C4 positions.
Electronic Effects:
Electron-Withdrawing Groups (EWGs): Analogues featuring EWGs (e.g., nitro, cyano, acyl groups) at the C2 or C4 positions exhibit enhanced reactivity towards nucleophiles. These groups inductively withdraw electron density from the thiazole ring, which in turn makes the carbon of the chloromethyl group more electron-deficient and thus more susceptible to nucleophilic attack. This increased electrophilicity lowers the activation energy of the SN2 reaction, leading to a faster reaction rate.
Electron-Donating Groups (EDGs): Conversely, analogues bearing EDGs (e.g., amino, alkoxy, alkyl groups) show decreased reactivity. These groups donate electron density to the ring, which slightly reduces the electrophilicity of the chloromethyl carbon. pharmaguideline.com This effect raises the activation energy for nucleophilic attack, resulting in a slower reaction. While the C5 position of the thiazole ring is generally considered somewhat electron-rich, the primary determinant for the SN2 reaction at the appended methyl group is its electrophilicity, which is enhanced by withdrawing groups on the ring. pharmaguideline.comlibretexts.org
Steric Effects:
Steric hindrance plays a critical role in the SN2 reaction pathway, which requires the nucleophile to approach the electrophilic carbon from the backside relative to the leaving group.
Substituents at C4: The methyl group at the C4 position in the parent compound already imparts a certain level of steric hindrance. Replacing this methyl group with bulkier alkyl or aryl groups in analogues would significantly impede the nucleophile's trajectory. This increased steric crowding around the reaction center raises the energy of the transition state, thereby decreasing the rate of substitution.
Substituents at C2: Substituents at the C2 position are more remote from the chloromethyl group and thus exert a negligible direct steric effect on the substitution reaction at the C5-methyl position. Their influence is almost entirely electronic.
The interplay of these effects is summarized in the interactive table below, which presents a qualitative prediction of relative reaction rates for hypothetical analogues in an SN2 reaction.
| C2 Substituent (R¹) | C4 Substituent (R²) | Electronic Effect | Steric Effect | Predicted Relative Rate |
|---|---|---|---|---|
| -H | -CH₃ (Parent) | Neutral (Reference) | Moderate | 1.00 |
| -NO₂ | -CH₃ | Strongly Withdrawing | Moderate | >> 1.00 |
| -NH₂ | -CH₃ | Strongly Donating | Moderate | < 1.00 |
| -H | -C(CH₃)₃ (tert-Butyl) | Neutral | High | << 1.00 |
| -NO₂ | -C(CH₃)₃ (tert-Butyl) | Strongly Withdrawing | High | Competing Effects* |
Regioselectivity and Diastereoselectivity in Derivative Formation
Regioselectivity:
Regioselectivity becomes a key consideration when this compound reacts with ambident nucleophiles—species that possess two or more distinct nucleophilic centers. dalalinstitute.com The outcome of such reactions is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. wikipedia.orglibretexts.org The electrophilic carbon of the chloromethyl group is considered a soft acid. According to the HSAB principle, soft acids react preferentially and more rapidly with soft bases. libretexts.org
Thiocyanate Ion (SCN⁻): This ion has a soft nucleophilic center at the sulfur atom and a harder one at the nitrogen atom. In an SN2 reaction with this compound, the soft electrophilic carbon will preferentially bond with the soft sulfur atom. This leads to the predominant formation of the S-alkylation product, 5-(thiocyanatomethyl)-4-methyl-1,3-thiazole, over the N-alkylation product (isothiocyanate). researchgate.net
Nitrite (B80452) Ion (NO₂⁻): The nitrite ion presents a hard nucleophilic center at the oxygen atom and a borderline/softer one at the nitrogen atom. The reaction with the soft chloromethyl carbon center favors attack by the more nucleophilic nitrogen atom, leading primarily to the formation of the nitroalkane derivative, 4-methyl-5-(nitromethyl)-1,3-thiazole.
The table below illustrates the expected major products based on these principles.
| Ambident Nucleophile | Soft Center | Hard Center | Major Product Structure | Reaction Type |
|---|---|---|---|---|
| Thiocyanate (SCN⁻) | S | N | R-S-C≡N | S-Alkylation (Thiocyanate) |
| Nitrite (NO₂⁻) | N | O | R-NO₂ | N-Alkylation (Nitro Compound) |
| Enolate Ion ([CH₃COCHCOCH₃]⁻) | C | O | R-CH(COCH₃)₂ | C-Alkylation |
Diastereoselectivity:
Diastereoselectivity arises in reactions where a new chiral center is formed in a molecule that already contains a chiral center, leading to an unequal formation of diastereomers. The parent compound, this compound, is achiral. Therefore, diastereoselectivity in its derivative formation is only relevant under specific circumstances:
Reaction with a Chiral Nucleophile: If a chiral nucleophile is used, the reaction will produce a mixture of two diastereomers. The degree of diastereoselectivity (the ratio of the two products) will depend on the steric and electronic interactions in the respective transition states, where the pre-existing stereocenter of the nucleophile influences the approach to the electrophilic carbon.
Formation of a New Stereocenter: If the reaction with a prochiral nucleophile leads to the creation of a new stereocenter, and a chiral auxiliary or catalyst is employed, diastereoselectivity can be induced. Without a chiral influence, the reaction would produce a racemic mixture of enantiomers.
In the absence of any inherent chirality in the thiazole substrate or the use of external chiral reagents, reactions leading to a single new stereocenter will result in a racemic mixture.
Advanced Research Applications of 5 Chloromethyl 4 Methyl 1,3 Thiazole in Chemical Sciences
Role as a Synthetic Building Block in Diversified Chemical Syntheses
The utility of 5-(Chloromethyl)-4-methyl-1,3-thiazole as a foundational element in organic synthesis is well-established. Its ability to participate in a variety of chemical transformations allows for the construction of diverse molecular architectures.
Precursor for Novel Heterocyclic Compounds
The thiazole (B1198619) ring is a core component in numerous biologically active molecules and pharmaceutical agents. eurekaselect.comontosight.ainih.gov this compound serves as an excellent starting material for the synthesis of new heterocyclic systems. The reactive chloromethyl group is susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the annulation of additional rings.
For instance, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, a derivative conceptually similar to the title compound in terms of reactive sites, with heterocyclic amines and thiosemicarbazones leads to the formation of complex di-, tri-, and tetrathiazole moieties. nih.gov This highlights the potential of the chloromethyl group on the thiazole ring to act as a key handle for constructing larger, polycyclic heterocyclic structures. Such synthetic strategies are crucial for generating libraries of novel compounds for drug discovery and materials science applications. nih.gov
Intermediate in the Synthesis of Complex Organic Molecules
Beyond the synthesis of novel heterocycles, this compound is a key intermediate in multi-step synthetic sequences aimed at producing complex organic molecules. nih.gov Its role as a versatile intermediate is exemplified by the synthesis of 2-chloro-5-chloromethylthiazole (B146395), which is a crucial precursor in the manufacturing of agrochemicals and pharmaceuticals. semanticscholar.org
The synthesis of pharmacologically significant 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones has been achieved through a multi-step continuous flow process that utilizes a thiazole intermediate. nih.gov This underscores the importance of thiazole derivatives in creating complex molecular frameworks efficiently. The ability to perform sequential reactions without isolating intermediates is a significant advancement in synthetic chemistry, and thiazole-based building blocks are integral to such processes. nih.gov
Table 1: Examples of Reactions Utilizing Thiazole-based Building Blocks
| Reactant | Reagent(s) | Product Type | Application |
| 1,3-Dichloropropene | Sodium thiocyanate, Chlorine | 2-chloro-5-chloromethylthiazole | Agrochemicals, Pharmaceuticals semanticscholar.org |
| 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Heterocyclic amines, Thiosemicarbazones | Di-, tri-, and tetrathiazole derivatives | Biologically active compounds nih.gov |
| Thioamides | α-Bromoketones | Functionalized thiazoles | Drug-like compounds nih.gov |
Catalysis and Ligand Design Using Thiazole Frameworks
The thiazole moiety is not only a building block but also an active participant in catalytic processes, either as part of the catalyst itself or as a ligand coordinating to a metal center.
Application in Transition Metal Catalysis
Thiazole derivatives have been successfully employed as ligands in transition metal catalysis. The nitrogen atom in the thiazole ring can coordinate with a variety of transition metals, including palladium, iridium, and zinc. cdnsciencepub.comnih.govresearchgate.net These metal-thiazole complexes have shown catalytic activity in a range of reactions.
For example, palladium(II) catalysts containing phenylthiazole ligands have been shown to be effective in Suzuki–Miyaura aryl cross-coupling reactions. cdnsciencepub.com Furthermore, N-alkylation of the thiazole ring leads to the formation of thiazolium salts. These salts are precursors to N-heterocyclic carbenes (NHCs), which are potent organocatalysts for reactions such as the benzoin (B196080) condensation and the Stetter reaction. researchgate.netresearchgate.netusask.causask.ca The electronic properties of the thiazole ring can be tuned by varying the substituents, which in turn influences the catalytic activity of the resulting complex or organocatalyst. researchgate.net
Development of Chiral Thiazole-Based Ligands
The development of chiral ligands is paramount for asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. The thiazole framework has proven to be a valuable scaffold for the design of such ligands. nih.gov Chiral bidentate phosphine (B1218219) 1,3-thiazoles have been used to synthesize iridium complexes that are effective catalysts in the homogeneous asymmetric hydrogenation of aryl alkenes. researchgate.net
The synthesis of chiral catalysts can be achieved through the reaction of metal precursors with specifically designed chiral ligands. nih.gov The modular nature of thiazole synthesis allows for the introduction of chiral auxiliaries at various positions on the ring, leading to a diverse range of potential ligands for asymmetric transformations. nih.gov The development of these ligands is an active area of research, with the goal of achieving high enantioselectivity in a variety of chemical reactions. nih.govresearchgate.net
Table 2: Applications of Thiazole Derivatives in Catalysis
| Thiazole Derivative Type | Metal/Catalyst Type | Catalyzed Reaction | Key Feature |
| Phenylthiazoles | Palladium(II) | Suzuki–Miyaura cross-coupling | Air-stable and effective catalysts cdnsciencepub.com |
| Thiazolium salts | N-Heterocyclic Carbene (NHC) | Benzoin condensation, Stetter reaction | Potent organocatalysts researchgate.netresearchgate.netusask.ca |
| Chiral phosphine 1,3-thiazoles | Iridium | Asymmetric hydrogenation | High enantioselectivity researchgate.net |
| Pro-chiral Schiff base ligands | Copper(II) | Asymmetric synthesis of β-hydroxy-1,2,3-triazoles | Formation of chiral complexes from achiral reagents nih.govresearchgate.net |
Integration into Materials Science Research
The unique electronic and photophysical properties of the thiazole ring have led to its incorporation into advanced materials for a range of applications, particularly in the field of organic electronics. researchgate.net
Thiazole-containing conjugated polymers have been synthesized and investigated for their use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). researchgate.netrsc.org The electron-deficient nature of the thiazole ring can help to lower the frontier orbital energy levels of these polymers, which is beneficial for their performance in electronic devices. nih.gov
A particularly promising class of materials are thiazolo[5,4-d]thiazoles, which are fused bicyclic heteroaromatic compounds. mdpi.comresearchgate.net These molecules possess a rigid, planar structure that facilitates efficient intermolecular π–π stacking, leading to excellent charge transport properties. researchgate.net Consequently, thiazolo[5,4-d]thiazole-based materials are being actively explored as semiconductors in plastic electronics. researchgate.netrsc.org The synthesis of these materials often involves the condensation of dithiooxamide (B146897) with aldehydes, a process that can be facilitated by microwave irradiation. rsc.orgresearchgate.net The ability to tune the electronic properties of these materials by modifying the substituents on the thiazole rings makes them highly versatile for various applications in materials science. charlotte.edu
Table 3: Thiazole-Based Materials and Their Applications
| Material Type | Key Structural Feature | Application |
| Thiazole-fused naphthalene (B1677914) diimide-based polymer | Reduced steric hindrance, deep LUMO level | n-Type field-effect transistors, Thermoelectric devices nih.gov |
| Ladder-type thiazole-fused S,N-heteroacenes | Extended π-conjugation | Organic thin-film transistors (OTFTs) rsc.org |
| Thiazolo[5,4-d]thiazole-containing polymers | Rigid and planar backbone | Indoor organic photovoltaic cells researchgate.net |
| Asymmetrically substituted thiazolo[5,4-d]thiazoles | Push-pull electronic structure | Molecular sensing charlotte.edu |
Polymer Chemistry Applications and Monomer Synthesis
The reactive nature of the chloromethyl group makes this compound a valuable monomer in polymer chemistry. This functional group can readily participate in various polymerization reactions, allowing for the introduction of the thiazole moiety into polymer backbones or as pendant groups. The incorporation of the thiazole ring is of particular interest due to its electronic properties and ability to coordinate with metals, which can impart unique functionalities to the resulting polymers. kuey.nethsu.ac.irresearchgate.net
One of the key applications of this compound in monomer synthesis is its use in creating polymers with tailored properties for electronics and photonics. kuey.net Thiazole-containing polymers have been investigated for their potential in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). kuey.net The thiazole unit can influence the polymer's charge transport properties, energy levels, and stability. While specific studies detailing the polymerization of this compound are not extensively documented in publicly available literature, its structure suggests its utility in reactions such as polycondensation and the synthesis of functionalized polyolefins.
The synthesis of novel monomers often involves the chemical modification of the chloromethyl group. For instance, it can be converted to other functional groups like azides or amines, which can then undergo "click" chemistry reactions or condensation polymerizations. This versatility allows for the creation of a wide array of polymer structures with the thiazole unit strategically placed to achieve desired material properties.
Incorporation into Advanced Functional Materials
The unique electronic and structural characteristics of the thiazole ring make this compound an attractive component for the design of advanced functional materials. kuey.netmdpi.com The incorporation of this moiety can lead to materials with novel optical, electronic, and biological properties.
Thiazole-based compounds are known to exhibit fluorescence, making them suitable for use in the development of fluorescent dyes and probes. lifechemicals.com The specific substitution pattern of this compound can be tuned to modulate its photophysical properties. Furthermore, the thiazole ring's ability to chelate metal ions has led to its use in the creation of coordination polymers and metal-organic frameworks (MOFs). hsu.ac.ir These materials have potential applications in catalysis, gas storage, and sensing.
While direct examples of the incorporation of this compound into such advanced materials are not widely reported, the reactivity of its chloromethyl group provides a clear pathway for its integration. For example, it can be grafted onto the surface of other materials to modify their properties or used as a cross-linking agent to create robust polymer networks.
| Material Class | Potential Application | Role of this compound |
| Conductive Polymers | Organic Electronics (OLEDs, OPVs, OFETs) | Introduction of electron-rich thiazole units to tune electronic properties. |
| Fluorescent Materials | Dyes, Sensors, Bio-imaging | Serves as a core fluorophore, with properties tunable by substitution. |
| Coordination Polymers | Catalysis, Gas Storage | The thiazole nitrogen can coordinate with metal centers to form extended networks. |
Exploration in Chemical Probe Development
The development of chemical probes is crucial for understanding complex biological systems. These molecular tools are designed to interact with specific biological targets and report on their activity or location. The structural features of this compound make it a promising scaffold for the synthesis of such probes. acs.org
Interaction Studies with Molecular Targets for Chemical Biology Research
Thiazole-containing molecules have been shown to interact with a wide range of biological targets, including enzymes and receptors. nih.govnih.gov The thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are essential for molecular recognition. The reactive chloromethyl group of this compound can be utilized to covalently link the molecule to its biological target, allowing for target identification and validation studies.
Numerous studies have highlighted the potential of thiazole derivatives as inhibitors of various enzymes, including kinases, which are important targets in cancer therapy. nih.govnih.gov The specific substitution pattern on the thiazole ring plays a crucial role in determining the binding affinity and selectivity for a particular target. While the specific molecular targets of this compound have not been extensively characterized, its structural similarity to known bioactive thiazoles suggests its potential as a starting point for the development of potent and selective inhibitors.
For instance, molecular docking studies on other thiazole derivatives have revealed key interactions with the active sites of enzymes like protein kinase CK2 and Aurora kinases. nih.gov Similar computational approaches could be employed to predict the potential targets of this compound and guide the design of focused screening libraries.
Mechanism-Oriented Investigations on Cellular Processes
Chemical probes derived from this compound can be invaluable tools for dissecting complex cellular processes. By interacting with specific molecular targets, these probes can be used to modulate cellular pathways and observe the resulting phenotypic changes. nih.gov
Thiazole derivatives have been shown to affect a variety of cellular processes, including cell differentiation, proliferation, and apoptosis. nih.govresearchgate.net For example, some thiazole-containing small molecules have been found to induce the differentiation of human pluripotent stem cells. nih.gov The mechanism of action often involves the modulation of signaling pathways that are critical for cell fate decisions.
The cytotoxic effects of certain thiazole derivatives against tumor cells have also been reported. researchgate.net These effects can be mediated through various mechanisms, including the induction of apoptosis and the disruption of mitochondrial function. researchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can gain insights into the structure-activity relationships and elucidate the underlying molecular mechanisms.
| Cellular Process | Potential Application of Probes | Example from Thiazole Derivatives |
| Cell Differentiation | Stem cell research, regenerative medicine | Induction of differentiation in pluripotent stem cells. nih.gov |
| Cell Proliferation | Cancer biology, drug discovery | Inhibition of tumor cell growth. |
| Apoptosis | Cancer therapy, developmental biology | Induction of programmed cell death in cancer cells. researchgate.net |
| Mitochondrial Function | Metabolism, neurodegenerative diseases | Disruption of mitochondrial bioenergetics. researchgate.net |
Future Research Directions and Emerging Paradigms in 5 Chloromethyl 4 Methyl 1,3 Thiazole Chemistry
Innovations in Sustainable and Green Synthetic Methodologies
The future of chemical synthesis for thiazole (B1198619) derivatives, including those derived from 5-(chloromethyl)-4-methyl-1,3-thiazole, is increasingly focused on sustainable and green chemistry principles. researcher.liferesearchgate.net These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous reagents, and lowering energy consumption. researcher.life Key innovations include the use of alternative energy sources like microwave irradiation and ultrasound, as well as the development of eco-friendly catalytic systems.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of thiazole scaffolds. tandfonline.com Compared to conventional heating methods, microwave irradiation often leads to dramatically reduced reaction times, higher yields, and improved product purity. nih.govresearchgate.net For example, the classic Hantzsch thiazole synthesis, when performed under microwave conditions, can see reaction times drop from several hours to just a few minutes, with yields significantly enhanced. nih.gov
Ultrasound-assisted synthesis is another green technique gaining traction. researchgate.nettandfonline.com The application of ultrasonic irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. nih.govarabjchem.org This method is noted for its operational simplicity, enhanced selectivity, and ability to proceed under milder conditions, often reducing the need for high temperatures or harsh catalysts. nih.govwisdomlib.org
The development of novel, reusable catalysts and the use of green solvents are also at the forefront of sustainable thiazole synthesis. Researchers are exploring solid-supported catalysts and biocatalysts, such as chitosan-based hydrogels, which can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. nih.govacs.org The shift towards aqueous media or other environmentally benign solvents further underscores the commitment to developing cleaner synthetic protocols. researcher.liferesearchgate.net
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating (Reflux) | 8-12 hours | 45-65% | Well-established, simple setup | nih.govresearchgate.net |
| Microwave-Assisted Synthesis (MAOS) | 5-15 minutes | 70-92% | Rapid heating, reduced time, higher yields, increased purity | nih.govresearchgate.netnih.gov |
| Ultrasound-Assisted Synthesis | 20-30 minutes | High (up to 99%) | Mild conditions, high yields, energy efficient, simple workup | nih.govarabjchem.orgwisdomlib.org |
| Green Catalyst (e.g., TCsSB) with Ultrasound | 20 minutes | High | Reusable catalyst, mild conditions, environmentally friendly | nih.gov |
Unveiling Novel Reactivity and Transformation Pathways
Future research will undoubtedly focus on further exploring the reactivity of this compound, particularly leveraging the versatile chloromethyl group. This functional group serves as a reactive handle for a variety of transformations, making the compound a valuable intermediate in organic synthesis. The primary pathway for its functionalization is through nucleophilic substitution reactions at the chloromethyl carbon.
The C-Cl bond in the chloromethyl group is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functionalities onto the thiazole core. This opens up pathways to new classes of thiazole derivatives with potentially unique chemical and biological properties. Expected transformations include:
Ether and Thioether Synthesis: Reaction with alkoxides, phenoxides, or thiolates to form the corresponding ethers and thioethers.
Amine Synthesis: Substitution with ammonia, primary, or secondary amines to yield aminomethylthiazole derivatives.
Ester Synthesis: Reaction with carboxylate salts to produce esters.
Cyanation: Introduction of a nitrile group via reaction with cyanide salts, providing a precursor for carboxylic acids, amides, or amines.
Azide (B81097) Formation: Substitution with azide ions, which can then be used in "click" chemistry reactions or reduced to primary amines.
Beyond simple substitutions, the chloromethyl group enables participation in more complex condensation reactions, for example, with aldehydes or ketones, to construct larger, more elaborate molecular architectures. smolecule.com The strategic functionalization of this position is crucial for developing new compounds for applications in medicinal chemistry and materials science. Research into the scope and limitations of these reactions, as well as the development of novel catalytic systems to control selectivity, will be a key area of investigation.
Computational Design and Prediction of Thiazole-Based Systems
The integration of computational chemistry is revolutionizing the design and discovery of new thiazole-based molecules. In silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are becoming indispensable tools for predicting the properties and biological activities of novel compounds before their synthesis, thereby saving significant time and resources. researchgate.net
2D and 3D-QSAR studies are being employed to build statistical models that correlate the structural features of thiazole derivatives with their biological activities, such as antimicrobial or anti-inflammatory effects. laccei.orgimist.maresearchgate.net These models help identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern a compound's efficacy, guiding the rational design of more potent analogues. ijpsr.com
Molecular docking simulations provide insights into the binding interactions between thiazole derivatives and biological targets, such as enzymes or receptors. researchgate.net By predicting the binding affinity and orientation of a molecule within a protein's active site, researchers can prioritize the synthesis of compounds with the highest potential for therapeutic activity. nih.gov Furthermore, computational methods are used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify candidates with favorable drug-like profiles early in the discovery process. researchgate.net Density Functional Theory (DFT) is also utilized to explore the electronic structure, reactivity, and geometric parameters of new thiazole compounds, corroborating experimental findings. arabjchem.orgnih.gov
| Computational Method | Application | Predicted Properties/Outcomes | Reference |
|---|---|---|---|
| 2D/3D-QSAR | Predicting biological activity | Correlation between molecular structure and anti-inflammatory, antimicrobial, or antioxidant activity | laccei.orgimist.maijpsr.com |
| Molecular Docking | Investigating ligand-receptor interactions | Binding affinity, binding modes, identification of key interactions (e.g., hydrogen bonds) | nih.govresearchgate.net |
| Density Functional Theory (DFT) | Studying molecular structure and reactivity | Optimized geometry, HOMO-LUMO energy gaps, atomic charges, electronic stability | arabjchem.orgnih.gov |
| ADMET Prediction | Assessing drug-likeness | Physiochemical properties, pharmacokinetic profiles, potential toxicity | researchgate.netmdpi.com |
Development of Multicomponent Reactions for Thiazole Functionalization
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov The development of novel MCRs for the synthesis and functionalization of thiazoles is a major trend, offering rapid access to molecular diversity and complexity. rsc.orgnih.gov These one-pot reactions are prized for their high atom economy, operational simplicity, and ability to generate libraries of structurally diverse compounds. researchgate.net
Several MCRs have been adapted for the synthesis of 2,4,5-trisubstituted thiazoles. rsc.org Domino or cascade reactions, where subsequent reactions occur without the need to isolate intermediates, are particularly powerful. nih.gov For instance, a one-pot, three-component condensation of thiosemicarbazones, arylglyoxals, and activated C-H acids can efficiently produce highly functionalized thiazoles. researchgate.netrsc.org
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also being explored for the construction of complex molecules containing a thiazole ring. researchgate.netmdpi.com These reactions are exceptionally versatile, allowing for the combination of four or more components to rapidly build peptide-like scaffolds and other intricate structures. mdpi.comnih.gov The future in this area involves designing new MCRs that utilize this compound as a key component, further expanding the accessible chemical space and enabling the creation of novel functional molecules.
Exploration of Thiazole Scaffolds in Supramolecular Chemistry
The rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) make the thiazole ring an excellent building block for supramolecular chemistry and crystal engineering. conicet.gov.ar Future research is poised to increasingly exploit thiazole scaffolds, including derivatives of this compound, for the construction of ordered, functional, higher-order structures.
Thiazole moieties are being incorporated as ligands (linkers) in the design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.com The nitrogen and sulfur atoms can coordinate to metal ions, leading to the self-assembly of porous, crystalline materials. rsc.orgrsc.org Thiazole- and particularly thiazolothiazole-based MOFs are gaining attention for applications in fluorescence sensing, catalysis, and gas storage, owing to their unique electronic properties and tunable structures. rsc.orgscilit.comnih.gov
The ability of the thiazole ring to participate in non-covalent interactions, such as hydrogen bonding (N···H–C, S···H–N) and π–π stacking, is fundamental to its role in supramolecular assembly. conicet.gov.ararkat-usa.org These weak interactions guide the formation of specific, predictable patterns in the solid state, such as dimers, ribbons, or layers. arkat-usa.orgresearchgate.net By modifying the substituents on the thiazole ring, chemists can fine-tune these interactions to control the resulting supramolecular architecture. The exploration of these interactions in derivatives of this compound will enable the design of new molecular crystals with desired physical and chemical properties for applications in materials science and pharmaceuticals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
